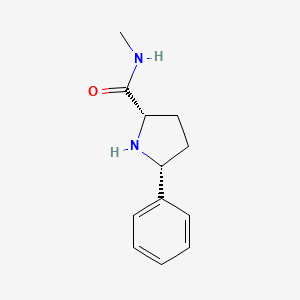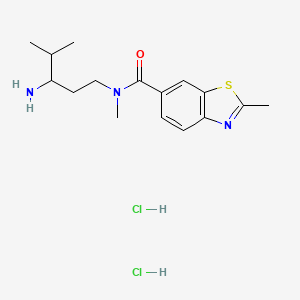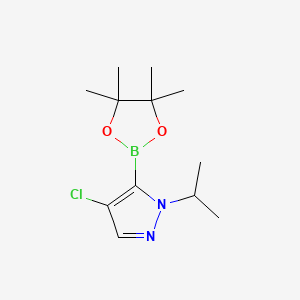
(1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine: is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a methanamine group and a 3-methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine typically involves the reaction of 3-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the chemicals. The reaction conditions are carefully controlled to optimize yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used as a ligand in receptor binding studies. It helps in understanding the interaction between small molecules and biological targets, which is crucial for the development of new therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further investigation in the treatment of conditions such as depression and anxiety.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to changes in mood, cognition, and behavior, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- (1-(2-Methylbenzyl)pyrrolidin-3-yl)methanamine
- (1-(4-Methylbenzyl)pyrrolidin-2-yl)methanamine
- (1-(3-Ethylbenzyl)pyrrolidin-2-yl)methanamine
Comparison: (1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine is unique due to the position of the methyl group on the benzyl ring. This structural difference can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit distinct pharmacological properties and chemical behavior, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
[1-[(3-methylphenyl)methyl]pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2/c1-11-4-2-5-12(8-11)10-15-7-3-6-13(15)9-14/h2,4-5,8,13H,3,6-7,9-10,14H2,1H3 |
Clé InChI |
OHRZYQKMKYPGAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2CCCC2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13548523.png)



![8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B13548546.png)

![Ethyl3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13548553.png)
![6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13548558.png)
methyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13548560.png)
![2-bromo-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13548565.png)
